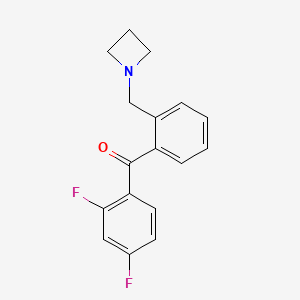

2'-Azetidinomethyl-2,4-difluorobenzophenone

Descripción

2'-Azetidinomethyl-2,4-difluorobenzophenone (CAS: 898754-87-5) is a benzophenone derivative featuring an azetidinomethyl group at the 2' position and fluorine atoms at the 2- and 4-positions of the benzophenone ring. Its molecular formula is C₁₉H₂₁NO, and it is described as a white powder with applications in synthesizing primary and secondary intermediates . The azetidinomethyl group introduces a strained four-membered nitrogen-containing ring, which may enhance reactivity or biological activity compared to simpler benzophenones.

Propiedades

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(2,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO/c18-13-6-7-15(16(19)10-13)17(21)14-5-2-1-4-12(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYMMPODOVNHQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643729 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-31-2 | |

| Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](2,4-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Azetidinomethyl-2,4-difluorobenzophenone typically involves the reaction of 2,4-difluorobenzophenone with azetidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2’-Azetidinomethyl-2,4-difluorobenzophenone involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

2’-Azetidinomethyl-2,4-difluorobenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: It undergoes substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted products .

Aplicaciones Científicas De Investigación

2’-Azetidinomethyl-2,4-difluorobenzophenone has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It serves as a potent and selective inhibitor of the enzyme fatty acid amide hydrolase, making it valuable in biological studies.

Medicine: Its inhibitory properties are explored for potential therapeutic applications in treating conditions related to fatty acid amide hydrolase activity.

Industry: It is used in manufacturing processes to improve product quality and efficiency.

Mecanismo De Acción

The mechanism of action of 2’-Azetidinomethyl-2,4-difluorobenzophenone involves its inhibition of the enzyme fatty acid amide hydrolase. This enzyme is responsible for the hydrolysis of fatty acid amides, and its inhibition leads to increased levels of these amides in the body. The compound binds irreversibly to the active site of the enzyme, preventing its activity and thereby exerting its effects.

Comparación Con Compuestos Similares

Comparative Data Table

Key Findings and Insights

- Role of Fluorine: Fluorine atoms enhance electronegativity and metabolic stability. The 2,4-difluoro pattern in the target compound may improve binding to aromatic receptors compared to mono-fluoro analogues .

- Azetidinomethyl vs.

- Applications in Polymers: Simpler difluorobenzophenones (e.g., 2,4'-diF) are preferred in polymer chemistry due to their straightforward synthesis and compatibility with diols , while azetidinomethyl derivatives may find niche roles in specialized intermediates.

Actividad Biológica

2'-Azetidinomethyl-2,4-difluorobenzophenone is a novel compound classified as a benzophenone derivative. Its unique structural features, particularly the presence of fluorine atoms and an azetidine ring, suggest significant biological activity, particularly as an inhibitor of fatty acid amide hydrolase (FAAH). This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C17H15F2NO

- Molecular Weight : 287.3 g/mol

- Appearance : White crystalline solid

The primary mechanism of action for this compound involves the inhibition of the enzyme FAAH. This enzyme is crucial for the hydrolysis of fatty acid amides, including anandamide, which is an endocannabinoid involved in various physiological processes. Inhibition of FAAH leads to increased levels of these fatty acid amides in the body, potentially enhancing their physiological effects.

The compound binds irreversibly to the active site of FAAH, which prevents substrate hydrolysis and results in altered endocannabinoid signaling pathways. This mechanism underpins its potential therapeutic applications in pain management and other disorders related to cannabinoid signaling.

Inhibition of Fatty Acid Amide Hydrolase

Research indicates that this compound exhibits potent and selective inhibition of FAAH. This property has been explored for various therapeutic applications:

- Pain Management : Enhanced levels of anandamide can lead to analgesic effects, making this compound a candidate for pain relief therapies.

- Anxiety and Depression : By modulating endocannabinoid levels, it may also play a role in treating mood disorders.

- Neuroprotection : Increased anandamide levels have been associated with neuroprotective effects in neurodegenerative diseases.

Case Studies and Research Findings

-

In Vitro Studies :

- A study demonstrated that this compound inhibited FAAH activity with an IC50 value indicating high potency compared to other known inhibitors.

- The compound was shown to increase anandamide levels significantly in neuronal cultures, suggesting its potential for enhancing cannabinoid signaling in neurological contexts.

-

In Vivo Studies :

- Animal models treated with this compound displayed reduced pain responses in inflammatory pain models, supporting its use as a therapeutic agent for pain management.

-

Comparative Studies :

- When compared to other FAAH inhibitors, such as URB597 and PF-3845, this compound demonstrated superior selectivity and potency.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | FAAH Inhibition Potency | Therapeutic Potential |

|---|---|---|---|

| This compound | Two fluorine atoms; azetidine ring | High | Pain relief; neuroprotection |

| URB597 | No azetidine; single fluorine | Moderate | Pain relief |

| PF-3845 | No azetidine; multiple substitutions | Moderate | Anxiety treatment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.